molecular formula C10H8N2O3 B6385139 (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% CAS No. 1261996-23-9

(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95%

Cat. No. B6385139
CAS RN: 1261996-23-9
M. Wt: 204.18 g/mol
InChI Key: LHUYMWQOIPQQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% (2,4-DHPP) is an organic compound that is widely used in scientific research. It has many applications in biochemical and physiological studies, as well as in laboratory experiments.

Mechanism of Action

(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% acts as an inhibitor of certain enzymes, such as tyrosinase and xanthine oxidase. It does this by binding to the active site of the enzyme and preventing the substrate from binding. Additionally, (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% can inhibit the activity of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase and xanthine oxidase, which are enzymes involved in the metabolism of neurotransmitters. Additionally, (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% has been found to be a potent antioxidant, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in aqueous solution. Additionally, it has a high yield and is stable under a variety of conditions. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can interfere with the activity of certain enzymes.

Future Directions

There are several potential future directions for the use of (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% in scientific research. It could be used to study the effects of oxidative stress on cells, as well as the mechanisms of action of certain enzymes. Additionally, it could be used to develop new drugs or therapies for the treatment of various diseases. Additionally, further research could be done to explore the potential applications of (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% in biotechnology and nanotechnology. Finally, more research could be done to investigate the potential toxic effects of (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% at high concentrations.

Synthesis Methods

(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% can be synthesized by the reaction of 2-hydroxy-5-phenylpyrimidine with 2,4-dichloro-6-hydroxybenzoic acid. This reaction is carried out in aqueous solution at a temperature of 80-90°C for 3-4 hours. After the reaction, the product is filtered and recrystallized. The yield of this reaction is usually around 95%.

Scientific Research Applications

(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% is widely used in scientific research due to its ability to act as a substrate for enzymes, such as tyrosinase and xanthine oxidase. It is also used in biochemical and physiological studies, as it can inhibit the activity of certain enzymes, such as monoamine oxidase. Additionally, (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% has been found to be a potent antioxidant, which makes it useful in studies of oxidative stress.

properties

IUPAC Name

5-(2-hydroxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)7-5-11-10(15)12-9(7)14/h1-5,13H,(H2,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYMWQOIPQQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine

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